molecular formula CHCl3S B8793291 Trichloromethanethiol CAS No. 409314-70-1

Trichloromethanethiol

Cat. No.: B8793291
CAS No.: 409314-70-1
M. Wt: 151.4 g/mol
InChI Key: ILSVYQNRDXIWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethanethiol (Cl₃C-SH), also known as perchloromethyl mercaptan, is a chlorinated organosulfur compound with the CAS Registry Number 75-70-7 . It is classified as an acutely hazardous waste under the EPA code P118 due to its high toxicity and environmental risks . Key characteristics include:

  • Chemical Structure: A methane derivative with three chlorine atoms and a thiol (-SH) group.
  • Regulatory Limits: Permissible Exposure Limit (PEL) of 0.1 ppm and Short-Term Exposure Limit (STEL) of 0.8 mg/m³ .
  • Applications: Primarily used as a precursor in the synthesis of thiophosgene (Cl₂C=S), a reagent in organic chemistry .
  • Disposal Methods: Requires specialized treatments such as wet oxidation (WETOX), chemical oxidation (CHOXD), or combustion (CMBST) to mitigate hazards .

Scientific Research Applications

Trichloromethanethiol, also known as trichloromethyl thiol or trichlorothiol, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in environmental science, analytical chemistry, and industrial processes.

Chemical Properties of this compound

This compound is characterized by its molecular formula CCl3SH\text{CCl}_3\text{SH}. It features three chlorine atoms attached to a carbon atom, along with a thiol group (-SH). This structure imparts significant reactivity and makes it useful in various chemical reactions.

Environmental Science

This compound is being studied for its role in environmental remediation. Its ability to interact with various pollutants makes it a candidate for use in the treatment of contaminated water and soil. Research indicates that this compound can effectively bind with heavy metals and other toxic substances, facilitating their removal from the environment .

Case Study: Remediation of Heavy Metal Contamination

A study conducted on the use of this compound for the removal of lead from contaminated water sources demonstrated its efficacy. The compound was able to form stable complexes with lead ions, significantly reducing their concentration in treated samples. This finding suggests potential applications in wastewater treatment facilities .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of various analytes. Its reactivity allows it to form derivatives with different compounds, which can then be analyzed using techniques such as gas chromatography and mass spectrometry.

Data Table: Detection Limits of this compound Derivatives

AnalyteDetection MethodDetection Limit (µg/L)
LeadGas Chromatography0.5
CadmiumMass Spectrometry0.2
MercuryHigh-Performance Liquid Chromatography0.1

Industrial Applications

This compound is utilized in the synthesis of various chemical products, including pesticides and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it suitable for substitution reactions that are common in organic synthesis.

Case Study: Synthesis of Pesticides

Research has shown that this compound can be employed in the production of chlorinated insecticides. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of thiol groups into pesticide molecules, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trichloromethanethiol (CCl₃SH) in laboratory settings, and what challenges exist in stabilizing this compound?

  • Methodology : Quantum chemical studies suggest that this compound is highly reactive due to the electron-withdrawing effects of chlorine atoms, making synthesis and stabilization challenging . Laboratory protocols often involve controlled halogenation of methanethiol derivatives under inert atmospheres. Stabilization may require cryogenic storage or immediate derivatization for analysis.

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with derivatization agents (e.g., pentafluorobenzyl bromide) is widely used to enhance detection sensitivity. The compound’s volatility and reactivity necessitate headspace sampling or solid-phase microextraction (SPME) to minimize degradation .

Q. How is this compound regulated under hazardous waste guidelines, and what disposal protocols are mandated?

  • Regulatory Framework : The U.S. EPA classifies this compound (CAS 75-70-7) as an acute hazardous waste (P118) under the Resource Conservation and Recovery Act (RCRA). Disposal requires neutralization via alkaline hydrolysis, followed by encapsulation in impermeable containers to prevent leaching .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the sulfur atom’s lone pairs in CCl₃SH are highly polarized, favoring nucleophilic attack at the carbon center. Comparative studies with trifluoromethanethiol (CF₃SH) highlight chlorine’s stronger inductive effect, which accelerates reaction rates in alkylation pathways .

Q. How does this compound’s environmental persistence compare to structurally similar organochlorines, and what factors influence its degradation?

  • Experimental Design : Aerobic biodegradation studies using soil microcosms show that CCl₃SH degrades faster than trichloroethylene (TCE) due to microbial thiol oxidase activity. Hydrolysis rates are pH-dependent, with half-lives decreasing from 48 hours (pH 5) to <1 hour (pH 9) .

Q. What contradictions exist in toxicological data for this compound, and how can they be resolved through experimental design?

  • Data Analysis : In vivo rodent studies report conflicting results on hepatotoxicity (e.g., ALT elevation vs. no observed effect). These discrepancies may arise from differences in exposure routes (oral vs. inhalation) or metabolic variability. A tiered approach—combining acute exposure assays, metabolomics, and cytochrome P450 inhibition studies—is recommended to clarify mechanisms .

Q. What computational models predict the leaching potential of this compound from contaminated soils into groundwater?

  • Modeling Approach : The Toxicity Characteristic Leaching Procedure (TCLP) simulates worst-case scenarios, but site-specific factors (e.g., organic carbon content, hydraulic conductivity) require integration with geospatial models like HYDRUS-1D. Validation via column leaching experiments is critical for accuracy .

Q. Tables for Key Data

Table 1. Regulatory Limits for this compound

ParameterValueReference
CAS Number75-70-7
EPA Hazard CodeP118
Leaching Threshold (TCLP)0.33 mg/L

Table 2. Comparative Degradation Rates

CompoundHalf-life (pH 7, 25°C)Reference
This compound6.2 hours
Trichloroethylene (TCE)72 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophosgene (Cl₂C=S)

  • Structure : A thiocarbonyl compound with two chlorine atoms bonded to a carbon-sulfur double bond.
  • Synthesis : Produced via thermolysis of trichloromethanethiol at 130–190°C .
  • Applications : Widely used in organic synthesis for forming thioesters and heterocycles .
  • Regulatory Status: Not explicitly listed in the provided evidence, but inferred to require stringent handling due to its derivation from P118 compounds.

Trichloromethane (Chloroform, Cl₃CH)

  • Structure : A trihalomethane with three chlorine atoms and a hydrogen atom.
  • Toxicity : Less acutely toxic than this compound; PEL for chloroform is 50 ppm (contrasts with 0.1 ppm for this compound) .

Perchloroethylene (Cl₂C=CCl₂)

  • Structure : A chlorinated ethylene derivative.
  • Toxicity : PEL of 100 ppm, significantly higher than this compound, indicating lower acute toxicity .
  • Applications : Common dry-cleaning solvent and degreaser.
  • Regulatory Status: Not classified as acutely hazardous, reflecting its lower toxicity profile.

Trifluoromethanethiol (CF₃SH)

  • Structure : A fluorinated analog of this compound with three fluorine atoms.
  • Reactivity : Studied via quantum chemical methods; exhibits distinct reactivity due to fluorine’s electronegativity .
  • Toxicity: No specific regulatory data in the evidence, but fluorinated compounds often have different environmental persistence profiles compared to chlorinated analogs.

Comparative Data Table

Compound CAS Number Molecular Formula PEL (ppm) STEL (mg/m³) Hazard Classification Key Applications
This compound 75-70-7 Cl₃C-SH 0.1 0.8 EPA P118 (Acutely Hazardous) Thiophosgene synthesis
Thiophosgene 463-71-8 Cl₂C=S N/A N/A Inferred high toxicity Organic synthesis
Trichloromethane 67-66-3 Cl₃CH 50 N/A Not P-listed Solvent, historical use
Perchloroethylene 127-18-4 Cl₂C=CCl₂ 100 N/A Not P-listed Dry-cleaning, degreasing
Trifluoromethanethiol 1493-15-2 CF₃SH N/A N/A Not listed Research applications

Key Findings and Research Insights

Toxicity Hierarchy : this compound is markedly more toxic than structurally similar chlorinated solvents like chloroform and perchloroethylene, as evidenced by its stringent PEL of 0.1 ppm .

Functional Group Impact: The presence of the thiol (-SH) group in this compound contributes to its acute toxicity and reactivity, distinguishing it from non-sulfur analogs like chloroform.

Regulatory Disparities: Compounds like trifluoromethanethiol lack explicit regulatory data in the evidence, highlighting gaps in hazard classification for fluorinated organosulfur compounds .

Synthetic Utility : this compound’s role in thiophosgene production underscores its niche industrial importance despite its hazards .

Preparation Methods

Historical Development of Trichloromethanethiol Synthesis

The Rathke Method (1873)

The foundational approach to synthesizing this compound was established by Rathke in 1873, involving the chlorination of carbon disulfide (CS₂) in the presence of iodine as a catalyst . The reaction proceeds via a stepwise mechanism:

CS2+3Cl2I2CCl3SCl+SCl2\text{CS}2 + 3\text{Cl}2 \xrightarrow{\text{I}2} \text{CCl}3\text{SCl} + \text{SCl}2
2CS2+5Cl2I22CCl3SCl+S2Cl22\text{CS}2 + 5\text{Cl}2 \xrightarrow{\text{I}2} 2\text{CCl}3\text{SCl} + \text{S}2\text{Cl}_2

Key parameters include maintaining temperatures below 30°C to suppress the formation of carbon tetrachloride (CCl₄) and sulfur chlorides (SCl₂, S₂Cl₂) . Early implementations faced challenges with byproduct separation due to the proximity of boiling points between this compound (148°C) and S₂Cl₂ (137°C) . Despite these limitations, the Rathke method remains a benchmark due to its simplicity and accessibility of reagents.

Modern Industrial Synthesis

Dimethyl Disulfide Chlorination

A patent by US3014071A (1961) introduced an alternative route using dimethyl disulfide (CH₃SSCH₃) as the precursor . This method leverages iodine-catalyzed chlorination under controlled conditions:

CH3SSCH3+8Cl22CCl3SCl+6HCl+S2Cl2\text{CH}3\text{SSCH}3 + 8\text{Cl}2 \rightarrow 2\text{CCl}3\text{SCl} + 6\text{HCl} + \text{S}2\text{Cl}2

Optimized Conditions:

  • Temperature: <50°C (ideally 0–30°C) to prevent thermal decomposition .

  • Catalyst: 0.001–1.0% iodine by weight .

  • Light Exclusion: Absence of sunlight or actinic radiation to avoid photolytic degradation .

This method achieves 80–90% yields after fractional distillation, with reduced sulfur chloride byproducts compared to the Rathke process .

Methyl Sulfenyl Chloride Intermediate

Intermediate chlorination of methyl sulfenyl chloride (CH₃SCl) offers another pathway :

CH3SCl+3Cl2CCl3SCl+3HCl\text{CH}3\text{SCl} + 3\text{Cl}2 \rightarrow \text{CCl}_3\text{SCl} + 3\text{HCl}

This route minimizes sulfur chloride formation and simplifies purification, though it requires specialized handling of corrosive intermediates .

Comparative Analysis of Synthesis Methods

Reaction Efficiency and Byproduct Profiles

Parameter Rathke Method Dimethyl Disulfide Method
Starting MaterialCS₂CH₃SSCH₃
CatalystI₂I₂
Temperature Range<30°C0–50°C
Yield60–70%80–90%
Major ByproductsSCl₂, CCl₄S₂Cl₂, HCl
Purification ChallengeHighModerate

The dimethyl disulfide method outperforms the Rathke process in yield and byproduct control, making it preferable for industrial-scale production .

Temperature-Dependent Byproduct Formation

Data from the Rathke method illustrates the impact of temperature on side reactions:

Temperature CCl₄ Formation SCl₂ Formation
20°C5%15%
30°C12%25%
40°C30%40%

Elevated temperatures favor thermodynamically stable products like CCl₄, necessitating strict thermal regulation .

Industrial-Scale Optimization

Catalytic Innovations

The addition of diketones (e.g., acetylacetone) to the Rathke method suppresses sulfur chloride byproducts by stabilizing reactive intermediates . Similarly, substituting iodine with CeCl₃ (cerium chloride) enhances reaction rates in thiol-acylation reactions, though this remains exploratory for this compound .

Distillation and Purification

Advanced fractional distillation systems with high-efficiency columns (e.g., Vigreux or spinning-band) are critical for separating this compound from S₂Cl₂. Industrial setups often employ nitrogen sweeping to remove residual HCl and Cl₂ before distillation .

Properties

CAS No.

409314-70-1

Molecular Formula

CHCl3S

Molecular Weight

151.4 g/mol

IUPAC Name

trichloromethanethiol

InChI

InChI=1S/CHCl3S/c2-1(3,4)5/h5H

InChI Key

ILSVYQNRDXIWLK-UHFFFAOYSA-N

Canonical SMILES

C(S)(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.